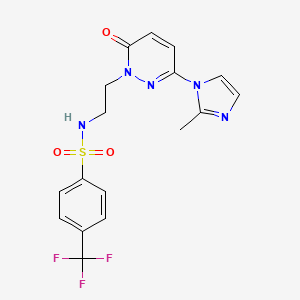
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3N5O3S and its molecular weight is 427.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, often referred to by its IUPAC name, is a complex organic compound with significant potential in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Basic Information
- IUPAC Name: this compound
- CAS Number: 1351630-66-4
- Molecular Formula: C16H16N6O2S
- Molecular Weight: 324.34 g/mol
Structural Characteristics
The compound features a sulfonamide group, which is known for its biological activity, particularly in the context of enzyme inhibition. The presence of the imidazole and pyridazine rings suggests potential interactions with biological targets, particularly in cancer therapy.
The biological activity of this compound largely revolves around its ability to inhibit specific enzymes and disrupt cellular processes. Key mechanisms include:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrases and other enzymes critical for tumor growth and proliferation.
- Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce G2/M phase cell cycle arrest, leading to apoptosis in cancer cells .
- Tubulin Targeting : Similar compounds have demonstrated the ability to bind to tubulin, disrupting microtubule formation, which is crucial for mitosis .
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds, suggesting that this compound may exhibit similar properties:
- IC50 Values : Compounds structurally related to this sulfonamide have shown IC50 values ranging from 52 nM to 74 nM against various breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
Selectivity for Cancer Cells
Research indicates that compounds with imidazole and pyridazine derivatives selectively target cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment.
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of structurally similar compounds, it was found that certain derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved induction of apoptosis and disruption of tubulin polymerization .
Study 2: In Vivo Efficacy
Another investigation into the in vivo efficacy of similar compounds revealed promising results in tumor-bearing animal models. The compounds not only inhibited tumor growth but also showed a favorable safety profile, indicating their potential for further development .
Data Table: Biological Activity Summary
| Compound Name | IC50 (nM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 52 | MCF-7 | Tubulin inhibition, apoptosis induction |
| Compound B | 74 | MDA-MB-231 | Cell cycle arrest, enzyme inhibition |
| N-(...Sulfonamide) | TBD | TBD | TBD |
属性
IUPAC Name |
N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O3S/c1-12-21-8-10-24(12)15-6-7-16(26)25(23-15)11-9-22-29(27,28)14-4-2-13(3-5-14)17(18,19)20/h2-8,10,22H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUZMHGQKBZKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













